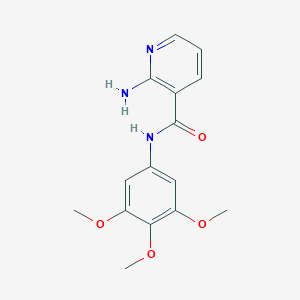

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of similar compounds involves consecutive Chan–Lam- and Buchwald–Hartwig couplings . Most of these C-6 substituted pyridone derivatives showed moderate antiproliferative activity . The preliminary SAR indicated that the conformationally restricted pyridones exhibited more potent cytotoxicity than the flexible counterparts .Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is a part of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Compounds with similar structures have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that these compounds may interact with their targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the polymerization of tubulin , which is a critical process in cell division. This suggests that this compound may affect the mitotic spindle assembly, disrupting cell division and leading to cell death.

Result of Action

Compounds with similar structures have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle . This suggests that these compounds may lead to cell death by disrupting normal cell cycle progression.

実験室実験の利点と制限

2-AP is a versatile reagent that is widely used in scientific research. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is important to note that 2-AP is a highly potent compound and should be handled with care. Additionally, it is important to be aware of the potential side effects of 2-AP, such as increased anxiety or depression.

将来の方向性

Future research on 2-AP could focus on its potential applications in the pharmaceutical and agricultural industries, as well as its potential therapeutic effects in humans. Additionally, further research could be conducted on the biochemical and physiological effects of 2-AP, as well as its potential toxic effects. Finally, research could be conducted on the potential interactions between 2-AP and other drugs or compounds.

合成法

2-AP is synthesized by the reaction of 3,4,5-trimethoxyphenylacetonitrile with pyridine-3-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as methanol or ethanol. The resulting product is a white crystalline solid with a melting point of 134-136°C and a boiling point of 335-338°C.

科学的研究の応用

2-AP has been used in a variety of scientific research applications, including studies of the structure and function of proteins, enzymes, and other biomolecules. It has also been used in the synthesis of drugs and other compounds, and in the development of new materials. Additionally, 2-AP has been used in the study of the effects of drugs on the central nervous system, and in the development of new therapeutic agents.

生化学分析

Biochemical Properties

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1). These interactions are crucial for its biological activity, particularly its anti-cancer effects. The compound inhibits tubulin polymerization, which is essential for cell division, and modulates the activity of Hsp90, TrxR, and HLSD1, affecting various cellular processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it down-regulates ERK2 protein and inhibits ERKs phosphorylation, which are critical components of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization. Additionally, it modulates the activity of Hsp90, TrxR, and HLSD1, leading to changes in gene expression and cellular function. These interactions contribute to its anti-cancer properties by disrupting cellular processes essential for tumor growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and therapeutic efficacy. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its biological activity. The compound’s ability to penetrate cell membranes and reach intracellular targets is essential for its therapeutic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-11-7-9(8-12(21-2)13(11)22-3)18-15(19)10-5-4-6-17-14(10)16/h4-8H,1-3H3,(H2,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVRTXFPPDCJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455267.png)

![2-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455274.png)

![2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455281.png)

![1-[(3-chlorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455285.png)

![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6455298.png)

![2-[4-(2,1,3-benzothiadiazole-4-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455305.png)

![1-benzyl-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455323.png)

![2-(1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B6455326.png)

![1-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455332.png)

![2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455341.png)

![2-tert-butyl-N-(1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455356.png)

![2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455362.png)

![2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455366.png)

![2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455368.png)